N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is an organosulfur compound with the molecular formula C14H21NO2S This compound is characterized by a cyclopropyl group attached to a pentamethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the reaction of cyclopropylamine with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropylbenzenesulfonamide
- N-cyclopropyl-2,3,4,5-tetramethylbenzenesulfonamide
- N-cyclopropyl-2,3,4,5,6-hexamethylbenzenesulfonamide
Uniqueness
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the presence of five methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group and the pentamethylbenzenesulfonamide moiety provides distinct structural and functional properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-8-9(2)11(4)14(12(5)10(8)3)18(16,17)15-13-6-7-13/h13,15H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDQFYWFYLAKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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